molecular formula C55H33N5 B14125294 2,3,5,6-tetra(N-carbazolyl)benzonitrile

2,3,5,6-tetra(N-carbazolyl)benzonitrile

Cat. No.: B14125294
M. Wt: 763.9 g/mol
InChI Key: QGFMAHGYJHNBJH-UHFFFAOYSA-N
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Description

2,3,5,6-Tetra(N-carbazolyl)benzonitrile (4CzBN) is a thermally activated delayed fluorescence (TADF) sensitizer with a benzonitrile core functionalized by four N-carbazolyl groups at the 2, 3, 5, and 6 positions. This multidonor-to-single-acceptor architecture enables efficient reverse intersystem crossing (RISC) by minimizing the singlet-triplet energy gap (ΔEST), making it a critical component in triplet-triplet annihilation photon upconversion (TTA-UC) systems . 4CzBN exhibits broad absorption in the UV-to-blue range (up to 450 nm) and has demonstrated exceptional performance as a purely organic sensitizer, achieving an internal TTA-UC quantum yield (ΦUC,g) of 16.8% when paired with annihilators like 1,4-bis((triisopropylsilyl)ethynyl)naphthalene . Its organic nature eliminates the need for mediating compounds, unlike traditional inorganic sensitizers such as cadmium sulfide (CdS) nanocrystals .

Properties

Molecular Formula

C55H33N5

Molecular Weight

763.9 g/mol

IUPAC Name

2,3,5,6-tetra(carbazol-9-yl)benzonitrile

InChI

InChI=1S/C55H33N5/c56-34-43-54(59-48-29-13-5-21-39(48)40-22-6-14-30-49(40)59)52(57-44-25-9-1-17-35(44)36-18-2-10-26-45(36)57)33-53(58-46-27-11-3-19-37(46)38-20-4-12-28-47(38)58)55(43)60-50-31-15-7-23-41(50)42-24-8-16-32-51(42)60/h1-33H

InChI Key

QGFMAHGYJHNBJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile typically involves the reaction of 9H-carbazole with a suitable benzonitrile derivative. One common method includes the use of sodium bis(trimethylsilyl)amide in tetrahydrofuran as a base, followed by the addition of tetrafluoroisophthalonitrile . The reaction is carried out under an inert atmosphere, typically argon, and requires heating to around 65°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile primarily undergoes substitution reactions due to the presence of the carbazole groups. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Often involve halogenated solvents and bases like sodium bis(trimethylsilyl)amide.

    Oxidation Reactions: May use oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Typically involve reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the benzonitrile core.

Scientific Research Applications

2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Table 1: Structural and Photophysical Comparison of 4CzBN and 5CzBN

Property 4CzBN 5CzBN
Carbazole Donors 4 5
Intermediate Triplet States (TD-DFT) 2 3
RISC Rate (kRISC) Moderate Faster

Comparison with Inorganic Sensitizers

4CzBN vs. Cadmium Sulfide (CdS) Nanocrystals

4CzBN outperforms CdS nanocrystals in sensitizing annihilators with high triplet energies. CdS requires additional mediators and suffers from suboptimal performance due to complex photophysics, while 4CzBN operates efficiently without mediators .

Table 2: 4CzBN vs. CdS Nanocrystals

Property 4CzBN CdS Nanocrystals
Material Type Organic Inorganic
Mediator Requirement No Yes
Photophysical Complexity Low High
Performance with High Triplet Annihilators Efficient (ΦUC,g = 16.8%) Suboptimal

Comparison with Electron-Donor/Acceptor Benzonitrile Derivatives

Substituent Effects on ICT Behavior

Benzonitrile derivatives with electron-donating substituents, such as 2,3,5,6-tetrafluoro-4-(dimethylamino)benzonitrile (DMABN4F) and 4-(diethylamino)benzonitrile (DEABN), exhibit solvent-dependent intramolecular charge transfer (ICT) dynamics. For example, DMABN4F shows a decrease in ICT fluorescence lifetime (τ’o(ICT)) from 0.27 ns in n-hexane to 0.15 ns in acetonitrile due to reduced energy gaps between ICT and Franck-Condon states . In contrast, 4CzBN’s multidonor design prioritizes TADF over ICT, making it more suitable for solid-state applications.

Table 3: Photophysical Properties of Benzonitrile Derivatives

Compound Substituents Key Property
4CzBN 4 N-carbazolyl groups TADF sensitizer (ΦUC,g = 16.8%)
DMABN4F 4F, dimethylamino Solvent-dependent τ’o(ICT) (0.15–0.27 ns)
DEABN Diethylamino νmax(ICT) = 17,900 cm<sup>-1</sup> in MeCN

Comparison with Halogen-Substituted 4CzBN Derivatives

Halogenation of 4CzBN’s peripheral carbazoles enhances light absorption and RISC rates. For instance, bromo substitution redshifts the absorption spectrum to 470 nm (ε ≈ 800 M<sup>−1</sup>·cm<sup>−1</sup>), a significant improvement over unmodified 4CzBN, which has negligible absorption beyond 450 nm .

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